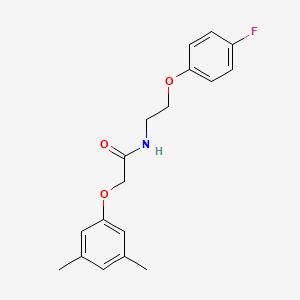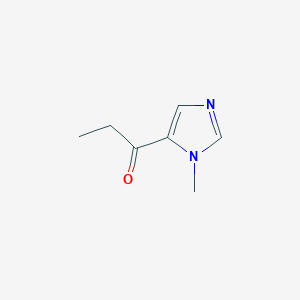![molecular formula C18H27ClN4O2 B2514202 6-chloro-N2-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]pyridine-2,5-dicarboxamide CAS No. 1808501-01-0](/img/structure/B2514202.png)
6-chloro-N2-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]pyridine-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N2-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]pyridine-2,5-dicarboxamide is a complex organic compound with a molecular formula of C18H27ClN4O2 and a molecular weight of 366.89. This compound is characterized by its chloro-pyridine core and a piperidine ring substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N2-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]pyridine-2,5-dicarboxamide typically involves multiple steps, starting with the preparation of the pyridine core. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as amines or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: It may be utilized in the development of bioactive compounds and the investigation of biological processes.
Industry: Use in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 6-Chloro-N2-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]pyridine-2,5-dicarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Chloro-N,N-Diphenyl-1,3,5-triazine-2,4-diamine:
5-Chloro-2-nitroaniline: An aniline derivative used in the synthesis of various piperazine and benzimidazole compounds.
Uniqueness: 6-Chloro-N2-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]pyridine-2,5-dicarboxamide stands out due to its unique structural features, including the presence of the piperidine ring and the chloro-pyridine core
Properties
IUPAC Name |
6-chloro-2-N-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]pyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN4O2/c1-11-7-12(2)9-23(8-11)18(3,4)10-21-17(25)14-6-5-13(16(20)24)15(19)22-14/h5-6,11-12H,7-10H2,1-4H3,(H2,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHQYTVNMWLOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C)(C)CNC(=O)C2=NC(=C(C=C2)C(=O)N)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{5-Benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-tert-butylpyridazine](/img/structure/B2514119.png)
![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2514120.png)





![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B2514132.png)
![N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2514135.png)

![N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2514138.png)
![1-[1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-amine](/img/structure/B2514139.png)

![N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2514142.png)
